Physicochemical Differentiation: Hydrogen Bond Donor Count vs. Parent Cyclohepta[b]pyridine
The 3-amino substituent fundamentally alters the hydrogen bonding profile of the cyclohepta[b]pyridine scaffold. 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridin-3-amine possesses two hydrogen bond donors (from the primary amine) and two hydrogen bond acceptors . In contrast, the unsubstituted parent compound (CAS 7197-96-8) has zero hydrogen bond donors and only one hydrogen bond acceptor [1]. This difference is critical for target binding and solubility.
| Evidence Dimension | Hydrogen Bond Donor Count |
|---|---|
| Target Compound Data | 2 (from primary amine group) |
| Comparator Or Baseline | 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine (CAS 7197-96-8): 0 hydrogen bond donors |
| Quantified Difference | Increase of 2 hydrogen bond donors (infinite relative increase) |
| Conditions | Computed molecular descriptors based on chemical structure |
Why This Matters
This difference directly impacts target engagement and solubility, making the 3-amine variant suitable for applications where hydrogen bonding is essential.
- [1] PubChem. 6,7,8,9-Tetrahydro-5H-cyclohepta[b]pyridine. CID 81616. CAS 7197-96-8. https://pubchem.ncbi.nlm.nih.gov/compound/7197-96-8 View Source
